3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the following steps:
Formation of the Propanoate Backbone: The starting material, methyl 3,3,3-trifluoropropanoate, is prepared through the esterification of 3,3,3-trifluoropropanoic acid with methanol in the presence of an acid catalyst.
Introduction of the Anilino Groups: The propanoate backbone is then reacted with 4-fluoroaniline under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Amide Linkage: The resulting intermediate is further reacted with 4-fluoroaniline and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in studies to understand the interactions between fluorinated compounds and biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
- METHYL 3,3,3-TRIFLUORO-2-(4-CHLOROANILINO)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-(4-BROMOANILINO)-2-{[(4-BROMOANILINO)CARBONYL]AMINO}PROPANOATE
Comparison:
- Uniqueness: The presence of fluorine atoms in METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro- and bromo-substituted analogs.
- Chemical Properties: Fluorinated compounds generally exhibit higher lipophilicity and lower reactivity, making them more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H14F5N3O3 |
---|---|
Molecular Weight |
403.30 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-[(4-fluorophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C17H14F5N3O3/c1-28-14(26)16(17(20,21)22,24-13-8-4-11(19)5-9-13)25-15(27)23-12-6-2-10(18)3-7-12/h2-9,24H,1H3,(H2,23,25,27) |
InChI Key |
DXEISSVTHCVBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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